molecular formula C12H10N4O3 B15284130 N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide

Katalognummer: B15284130
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: DWXZFFUNFDMOIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound with the molecular formula C12H10N4O3. It is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core with hydroxyl groups at positions 2 and 4, and an acetamide group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Wirkmechanismus

The mechanism of action of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is unique due to its specific combination of functional groups and core structure.

Eigenschaften

Molekularformel

C12H10N4O3

Molekulargewicht

258.23 g/mol

IUPAC-Name

N-(4-hydroxy-2-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C12H10N4O3/c1-6(17)13-9-10(18)15-12-14-7-4-2-3-5-8(7)16(12)11(9)19/h2-5,19H,1H3,(H,13,17)(H,14,15,18)

InChI-Schlüssel

DWXZFFUNFDMOIS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(N2C3=CC=CC=C3N=C2NC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.